3-amino-3-(4-nitrophenyl)propanoic Acid
CAS No.: 131690-59-0
Cat. No.: VC13294419
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131690-59-0 |
---|---|
Molecular Formula | C9H10N2O4 |
Molecular Weight | 210.19 g/mol |
IUPAC Name | 3-amino-3-(4-nitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) |
Standard InChI Key | JVQPVKJZKRICRR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a propanoic acid core () with an amino group () and a 4-nitrophenyl ring () attached to the central carbon. This configuration introduces a chiral center, rendering the molecule optically active. The (R)-enantiomer, documented under CAS 501120-99-6, is the most studied stereoisomer .
The nitro group at the para position of the phenyl ring exerts strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. The carboxylic acid and amino groups enable participation in hydrogen bonding and ionic interactions, critical for biological activity.
Physicochemical Characteristics
Key properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-Amino-3-(4-nitrophenyl)propanoic Acid
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 210.187 g/mol |
Density | |
Boiling Point | 409.0 \pm 40.0 \, ^\circ\text{C} |
Flash Point | 201.1 \pm 27.3 \, ^\circ\text{C} |
LogP (Partition Coefficient) | 0.68 |
Vapor Pressure (25°C) | |
Refractive Index | 1.613 |
The low LogP value indicates moderate hydrophilicity, while the high boiling point reflects strong intermolecular forces. The nitro group contributes to the compound’s stability under ambient conditions but necessitates careful handling due to potential photodegradation .
Synthesis and Production
Enantioselective Synthesis
The (R)-enantiomer is synthesized via asymmetric catalytic methods, as detailed in Angewandte Chemie International Edition . A representative route involves:
-
Condensation: 4-Nitrobenzaldehyde reacts with glycine under acidic conditions to form a Schiff base.
-
Asymmetric Reduction: Catalytic hydrogenation using a chiral catalyst (e.g., Ru-BINAP) achieves enantiomeric excess () >99%.
-
Acid Hydrolysis: The intermediate is hydrolyzed to yield the target compound.
This method ensures high stereochemical purity, critical for pharmaceutical applications where enantiopurity dictates bioactivity.
Industrial-Scale Production
Industrial protocols emphasize cost efficiency and scalability:
-
Catalytic Hydrogenation: Palladium on carbon () facilitates nitro group reduction in continuous-flow reactors.
-
Crystallization-Induced Resolution: Racemic mixtures are resolved using chiral resolving agents, achieving .
Yield optimization strategies include solvent screening (e.g., ethanol/water mixtures) and temperature control () to minimize byproducts .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and neurotransmitter analogs. Its nitro group can be reduced to an amine, enabling further functionalization. For example:
-
Anticancer Agents: Derivatives inhibit tyrosine kinases by competing with ATP binding sites .
-
Neuroactive Compounds: Structural analogs modulate glutamate receptor activity, showing promise in treating epilepsy .
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the compound acts as a constrained β-amino acid, introducing conformational rigidity. This enhances peptide stability against proteolytic degradation, a key advantage in therapeutic peptide design .
Bioconjugation
The amino and carboxylic acid groups enable covalent attachment to biomolecules. Applications include:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation improves therapeutic index.
-
Fluorescent Probes: Nitrophenyl derivatives serve as quenchers in Förster resonance energy transfer (FRET) assays .
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: NMR (400 MHz, DMSO-): δ 8.21 (d, , 2H, Ar-H), 7.62 (d, , 2H, Ar-H), 4.12 (q, 1H, CH), 3.01 (dd, 1H, , CH), 2.85 (dd, 1H, , CH) .
-
Mass Spectrometry: ESI-MS m/z 211.19 [M+H], confirming molecular weight .
Chromatographic Methods
HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers, ensuring . Mobile phases typically comprise hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid .
HS Code | Description | Tariff Rates |
---|---|---|
2922499990 | Amino acids with single oxygen function | 6.5% (MFN), 30.0% (General) |
Market Analysis
Global demand is driven by pharmaceutical R&D, with annual growth projected at 4.8% (2025–2030). Key manufacturers prioritize green chemistry approaches to reduce synthesis waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume